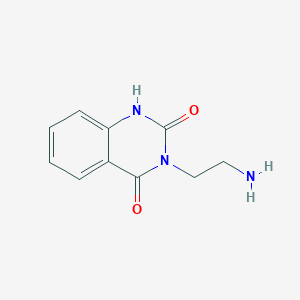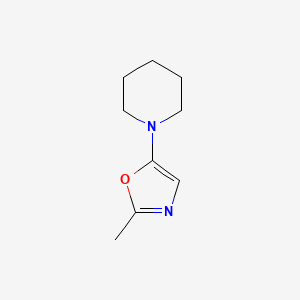![molecular formula C8H9N3 B3240910 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449008-19-8](/img/structure/B3240910.png)
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine
概要
説明
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
作用機序
Target of Action
The primary target of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some have shown acceptable activity in inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers .
Pharmacokinetics
One of the synthesized derivatives of this compound, referred to as compound c03, has been reported to possess good plasma stability . It also showed low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily its inhibitory effects on TRKs . This inhibition can prevent the proliferation and differentiation of cells, thereby potentially preventing the development and progression of cancers .
生化学分析
Biochemical Properties
It is known that pyrazolo[3,4-b]pyridines are commonly used in the synthesis of kinase inhibitors . The pyrazolo portion of the molecule can act as a hydrogen bond center, while the pyridine portion can have a π–π stacking interaction with certain amino acids like phenylalanine .
Molecular Mechanism
Given its structural similarity to kinase inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-amino-3-methylpyrazole with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 5-amino-3-methylpyrazole with 1,3-dicarbonyl compounds under acidic or neutral conditions . Another approach involves the use of gold-catalyzed cyclization of pyrazoles by alkyne groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of amorphous carbon-supported sulfonic acid as a catalyst has been reported to improve the efficiency and yield of the synthesis . This method involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline in the presence of ethanol.
化学反応の分析
Types of Reactions: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Pyrazole-carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Shares a similar bicyclic structure but lacks the methyl groups at positions 3 and 5.
Pyrazolo[1,5-a]pyridine: Another heterocyclic compound with a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[4,3-b]pyridine: Similar structure but with different substitution patterns.
Uniqueness: 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of methyl groups at positions 3 and 5, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
特性
IUPAC Name |
3,5-dimethyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-6(2)10-11-8(7)9-4-5/h3-4H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVGQRZSKYBXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269754 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-19-8 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Trityl-1H-benzo[d]imidazole](/img/structure/B3240864.png)









